molecular formula C24H25N5O4 B2707740 N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-46-4

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2707740
CAS No.: 941915-46-4
M. Wt: 447.495
InChI Key: NRWXQUSQESGBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant activity against various viral strains. A study demonstrated that certain pyrazolo derivatives exhibited enhanced antiviral effects against hepatitis A virus with low cytotoxicity at subtoxic concentrations . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a related compound was found to exhibit cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating significant potency . The mechanism involves disruption of cellular pathways that lead to cancer cell proliferation.

Anti-inflammatory Effects

In addition to antiviral and anticancer properties, compounds within the same class have demonstrated anti-inflammatory effects. Research indicates that certain substituted pyrazoles exert anti-inflammatory activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Case Study 1: Antiviral Screening

A recent screening of various pyrazolo compounds revealed that those with specific substitutions exhibited enhanced affinity for viral proteins. For instance, a derivative showed an EC50 value significantly lower than standard antiviral agents . This suggests that modifications in the chemical structure can lead to improved biological activity.

Case Study 2: Anticancer Efficacy

In vitro studies on this compound analogs showed promising results against various cancer cell lines. One study reported IC50 values as low as 27.3 μM against T47D breast cancer cells . These findings indicate a strong potential for further development in cancer therapies.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14-6-8-19(15(2)10-14)29-23-18(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-7-9-20(32-4)21(11-17)33-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWXQUSQESGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.